
2-(N'-(5-Nitro-furan-2-ylmethylene)-hydrazino)-3-phenyl-3H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N’-(5-Nitro-furan-2-ylmethylene)-hydrazino)-3-phenyl-3H-quinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is known for its potential biological activities, including antimicrobial and anticancer properties. The presence of the nitrofuran moiety and the quinazolinone core structure contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N’-(5-Nitro-furan-2-ylmethylene)-hydrazino)-3-phenyl-3H-quinazolin-4-one typically involves the condensation of 2-hydrazinyl-3-phenylquinazolin-4(3H)-one with 5-nitro-2-furaldehyde. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from a suitable solvent, such as ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(N’-(5-Nitro-furan-2-ylmethylene)-hydrazino)-3-phenyl-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The hydrazone linkage can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: Investigated for its anticancer properties, particularly against certain types of cancer cells.
Industry: Potential use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(N’-(5-Nitro-furan-2-ylmethylene)-hydrazino)-3-phenyl-3H-quinazolin-4-one involves its interaction with cellular targets, leading to the disruption of essential biological processes. The nitrofuran moiety can generate reactive oxygen species (ROS) upon reduction, causing oxidative stress and damage to cellular components. The quinazolinone core may interact with specific enzymes or receptors, inhibiting their activity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Another compound with a nitrofuran moiety, known for its antimicrobial activity.
{[5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid: Contains a nitrofuran ring and exhibits biological activity.
Uniqueness
2-(N’-(5-Nitro-furan-2-ylmethylene)-hydrazino)-3-phenyl-3H-quinazolin-4-one is unique due to its combination of the nitrofuran and quinazolinone structures, which contribute to its diverse biological activities. The presence of both moieties allows it to interact with multiple cellular targets, enhancing its potential as a therapeutic agent.
Properties
Molecular Formula |
C19H13N5O4 |
|---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C19H13N5O4/c25-18-15-8-4-5-9-16(15)21-19(23(18)13-6-2-1-3-7-13)22-20-12-14-10-11-17(28-14)24(26)27/h1-12H,(H,21,22)/b20-12+ |
InChI Key |
HEWGEUUTHHTMDV-UDWIEESQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2N/N=C/C4=CC=C(O4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2NN=CC4=CC=C(O4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


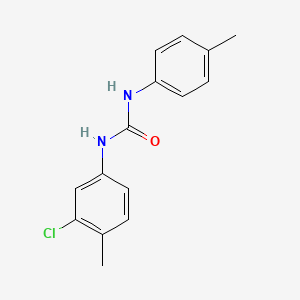
![N-(2-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11950544.png)
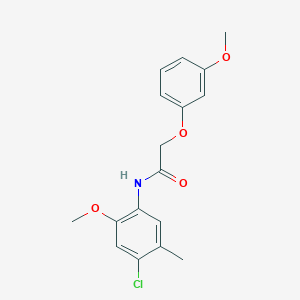
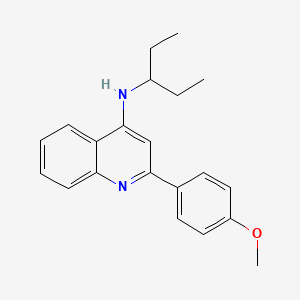
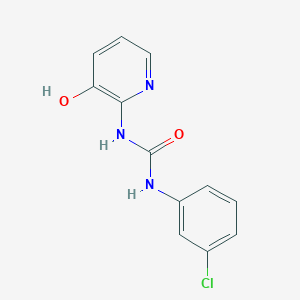
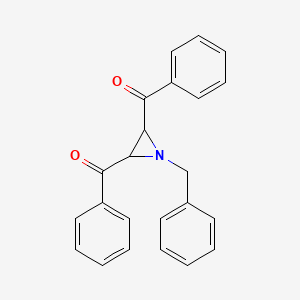


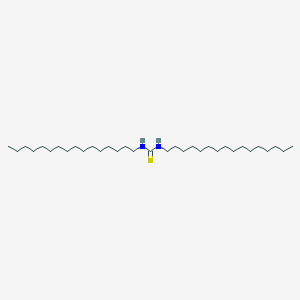


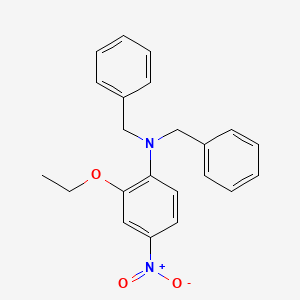
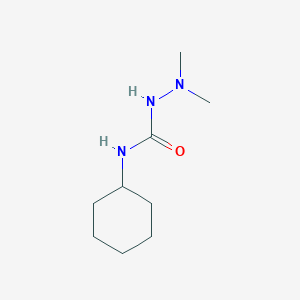
![Ethyl 4-[(2,4-dimethoxyphenyl)carbamoylamino]benzoate](/img/structure/B11950596.png)
